Ring Strain Energy Differentials Drive Divergent Reactivity and Metabolic Fate
The azetidine ring of N-(azetidin-3-yl)acetamide possesses a ring strain energy of 25.2 kcal/mol, compared to 5.8 kcal/mol for the pyrrolidine analog and approximately 0 kcal/mol for the piperidine analog . This 19.4 kcal/mol difference versus pyrrolidine translates into distinct reactivity profiles: azetidines undergo strain-release ring-opening and ring-expansion reactions under conditions where pyrrolidines and piperidines are inert, enabling unique synthetic elaborations. In a drug discovery context, the piperidine analog of a DGAT2 inhibitor exhibited high metabolic intrinsic clearance driven by extensive piperidine ring oxidation; replacement with an azetidine ring (compound 2) demonstrably lowered intrinsic clearance, although a CYP-mediated α-carbon oxidation/ring-scission pathway was subsequently identified and managed through further structural refinement to yield the clinical candidate ervogastat .
| Evidence Dimension | Ring strain energy (kcal/mol) |
|---|---|
| Target Compound Data | 25.2 kcal/mol (azetidine core of N-(azetidin-3-yl)acetamide) |
| Comparator Or Baseline | Pyrrolidine analog: 5.8 kcal/mol; Piperidine analog: ~0 kcal/mol |
| Quantified Difference | Δ = 19.4 kcal/mol vs. pyrrolidine; Δ ≈ 25.2 kcal/mol vs. piperidine |
| Conditions | Experimentally determined ring strain energies from combustion calorimetry and computational analysis, as reviewed in Heterocycles 2012 |
Why This Matters
Ring strain is the primary physicochemical determinant of both synthetic utility and metabolic vulnerability, making the azetidine scaffold a non-interchangeable building block when strain-driven reactivity or resistance to ring oxidation is required.
- [1] Bott, T.M. & West, F.G. Preparation and Synthetic Applications of Azetidines. Heterocycles, 2012, 84(1), 223–264. View Source
- [2] Sharma, R. et al. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of DGAT2 En Route to the Discovery of Ervogastat. Chem. Res. Toxicol., 2023, 36(6), 934–946. PMID: 37148271. View Source
